N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide
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Description
N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications
Microwave Promoted Synthesis
Microwave irradiation provides a cleaner, more efficient, and faster method for the synthesis of benzamide derivatives, including those with thiazole scaffolds. This method contrasts with traditional thermal heating and offers potential applications in the rapid synthesis of complex molecules, including potential drug candidates (Saeed, 2009).
Heterocyclic Compounds from Active Methylene Compounds
The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds under certain conditions yields various heterocyclic compounds, including thiazolidines and oxazolidines. This process demonstrates the versatility of these reactions in synthesizing a wide range of heterocyclic structures, which can have various scientific applications, including medicinal chemistry (Basheer & Rappoport, 2006).
Cyclosulfamides from Amino Acids
Cyclosulfamides, valuable tools for asymmetric synthesis, can be synthesized from chlorosulfonyl isocyanate and amino acids. This methodology offers a route to synthesize five-membered cyclosulfamides with potential applications in asymmetric synthesis and possibly drug discovery (Regainia et al., 2000).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of cyclic dipeptidyl ureas via Ugi reactions followed by treatment with sodium ethoxide showcases a novel class of compounds with potential applications in peptidomimetics and drug design. These compounds represent a new class of pseudopeptidic triazines, highlighting the utility of Ugi reactions in constructing complex molecular architectures (Sañudo et al., 2006).
Anticancer Evaluation of Benzamide Derivatives
Benzamide derivatives containing thiadiazole scaffolds have shown promising anticancer activity against several human cancer cell lines. These findings underscore the potential of benzamide derivatives in cancer therapy, with microwave-assisted synthesis facilitating the rapid development of these compounds (Tiwari et al., 2017).
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-9-21-15(18-11)13-5-2-4-12(8-13)14(20)19-16(10-17)6-3-7-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOONQNLLAYAIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.